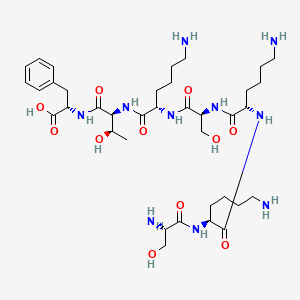
3-Methyl-2H-azaphosphirene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2H-azaphosphirene is a heterocyclic compound containing nitrogen and phosphorus atoms within a three-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2H-azaphosphirene typically involves the reaction of organophosphorus compounds with nitrogen-containing reagents. One common method includes the reaction of dichlorophosphane with N-methyl C-aryl imines under thermal conditions . Another approach involves the use of transient Li/Cl phosphinidenoid complexes .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-2H-azaphosphirene undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxides.
Reduction: Reaction with reducing agents to form reduced phosphorus-nitrogen compounds.
Substitution: Reaction with nucleophiles or electrophiles to replace hydrogen atoms or other substituents on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as alkyl halides and aryl halides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted azaphosphirene derivatives, which can be further utilized in different chemical applications .
Wissenschaftliche Forschungsanwendungen
3-Methyl-2H-azaphosphirene has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-Methyl-2H-azaphosphirene involves its interaction with molecular targets through its phosphorus and nitrogen atoms. These interactions can lead to the formation of stable complexes with metals and other substrates, influencing various chemical pathways. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
2H-Azaphosphirene: Similar structure but without the methyl group.
Phosphirane: Contains a three-membered ring with phosphorus but lacks nitrogen.
Aziridine: Contains a three-membered ring with nitrogen but lacks phosphorus.
Uniqueness: 3-Methyl-2H-azaphosphirene is unique due to the presence of both phosphorus and nitrogen in a three-membered ring, which imparts distinct chemical reactivity and potential for diverse applications .
Eigenschaften
CAS-Nummer |
607394-93-4 |
|---|---|
Molekularformel |
C2H4NP |
Molekulargewicht |
73.03 g/mol |
IUPAC-Name |
3-methyl-2H-azaphosphirene |
InChI |
InChI=1S/C2H4NP/c1-2-3-4-2/h4H,1H3 |
InChI-Schlüssel |
NPASHZLYGZJZLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NP1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-5-[3-(methoxymethoxy)phenyl]-2,4-dimethylthiophene](/img/structure/B12585795.png)




![Methyl 3-[4-(phenoxymethyl)phenyl]prop-2-ynoate](/img/structure/B12585833.png)




![2-[(Oct-1-yn-1-yl)sulfanyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12585884.png)
![Naphthalene, 1-chloro-6-[(4-methylphenyl)sulfonyl]-](/img/structure/B12585893.png)


